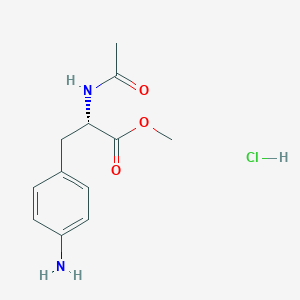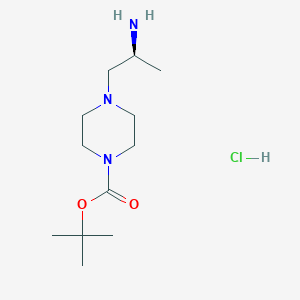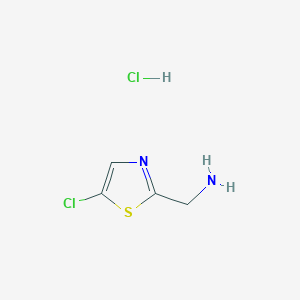![molecular formula C13H22ClN3O B1378257 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride CAS No. 1394042-44-4](/img/structure/B1378257.png)
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride
Vue d'ensemble
Description
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride (1-AEPH) is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white, crystalline solid that is soluble in water and some organic solvents. 1-AEPH has a wide range of applications in the pharmaceutical, chemical, and food industries, and is used as a reagent in various laboratory experiments.
Applications De Recherche Scientifique
Biochemistry Research
This compound is utilized in biochemistry research for studying enzyme reactions and inhibition. Its structure allows it to interact with various biochemicals, making it a valuable tool for understanding molecular interactions and pathways .
Pharmacological Studies
In pharmacology, this chemical serves as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its role in drug development is crucial, especially in the early stages of synthesizing new compounds .
Material Science
The applications in material science include the development of new polymeric materials. The compound’s unique properties can lead to innovations in creating materials with specific desired characteristics .
Analytical Chemistry
As an analytical reagent, 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride is used in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of substances due to its reliable and predictable reactions .
Organic Synthesis
This compound finds its use in organic synthesis, where it acts as a building block for complex organic molecules. Its versatility in reactions makes it a staple in synthetic organic chemistry laboratories .
Medicinal Chemistry
In medicinal chemistry, it’s employed in the design and synthesis of drug candidates. Its molecular structure is conducive to modifications that can lead to the discovery of new medicines .
Chemical Synthesis
It’s also used in chemical synthesis processes, particularly in the production of fine chemicals and other specialized chemical compounds. Its reactivity and stability under various conditions make it a valuable asset in chemical manufacturing .
Research and Development
Lastly, this compound is essential in R&D for developing new chemical processes. It’s often used in pilot studies to test the feasibility of new synthetic routes or chemical reactions .
Propriétés
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14;/h6-10H,4-5,14H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCALWATBMQUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)

![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)

![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)





